Sodium octyldithiocarbamate
Overview
Description
Sodium octyldithiocarbamate is a type of dithiocarbamate . Dithiocarbamates are organosulfur ligands which form stable complexes with metals . They have wide applications in the fields of accelerating vulcanization, acting as flotation agents, agriculture (pesticide), biology, materials science, medicine, organic synthesis, photo-stabilizing polymers, and protecting radiators .
Synthesis Analysis
Dithiocarbamates are compounds formed from the reaction of either a primary or secondary amines with cold carbon (IV) sulfide in basic media or alcoholic solution . The basic medium can either be a weak base (ammonia solution) or strong bases (sodium hydroxide and potassium hydroxide) . A highly efficient, mild and simple synthesis of dithiocarbamates is based on the one-pot reaction of amines, CS 2, and alkyl halides without using a catalyst under solvent-free conditions .Chemical Reactions Analysis
Dithiocarbamates are compounds formed from the reaction of either a primary or secondary amines with cold carbon (IV) sulfide in basic media or alcoholic solution . The basic medium can either be a weak base (ammonia solution) or strong bases (sodium hydroxide and potassium hydroxide) . The reaction is a highly atom-economic process for production of S -alkyl thiocarbamates .Scientific Research Applications
1. Co-precipitative Pre-concentration in Water Analysis
Sodium diethyldithiocarbamate has been utilized as a co-precipitative agent for the pre-concentration of various elements like Se, Cu, Pb, Zn, Fe, Co, Ni, Mn, Cr, and Cd in river and wastewater. This process enhances the detection of these elements through ICP-AES determination, with an enrichment factor of 40 and recovery of elements more than 98% (Atanassova, Stefanova, & Russeva, 1998).
2. Water Treatment in Copper Electroplating
In a study related to copper-electroplating wastewater treatment, sodium diethyldithiocarbamate (DDTC) was used as a trapping agent. The research demonstrated that DDTC could effectively precipitate Cu2+ cation from the wastewater, with a removal efficiency higher than 99.6% under certain conditions (Li et al., 2000).
3. Corrosion Inhibition
Sodium diethyldithiocarbamate has shown potential as an effective corrosion inhibitor. For instance, it was used to inhibit the corrosion of AA2024-T3 aluminum alloy in NaCl solution. The formation of a thin organic film on the alloy surface in the presence of DDTC was identified as the main mechanism preventing pitting corrosion (Mohammadi et al., 2020).
4. Analytical Applications in Electrochemistry
Sodium diethyldithiocarbamate's electrochemical behavior has been studied for its potential in analytical applications. A method was developed to determine trace amounts of the reagent by preparatory electrolysis, which could be used for indirect determination of metal ions interacting with the reagent (Brainina & Krapivkina, 1969).
5. Nanocrystal Surface Modification
The compound was used to exchange oleate ligands on PbSe/CdSe core/shell nanocrystals, enabling the removal of insulating ligands by gentle heating. This ligand removal process, utilizing octyldithiocarbamate, allows for the preparation of densely packed films of quantum-confined nanocrystals, significantly increasing conductivity (Wills et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
Dithiocarbamates have been used in various fields and their applications continue to expand . For instance, the incorporation of additives to modulate the properties of metal halide perovskite thin films has become a successful approach in improving the power conversion efficiency of perovskite-based solar cells .
Properties
IUPAC Name |
sodium;N-octylcarbamodithioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NS2.Na/c1-2-3-4-5-6-7-8-10-9(11)12;/h2-8H2,1H3,(H2,10,11,12);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXZYTWXGHQLQRM-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC(=S)[S-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18NNaS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22889-65-2 | |
Record name | Sodium octyldithiocarbamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022889652 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium octyldithiocarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.169 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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